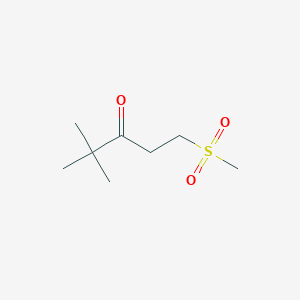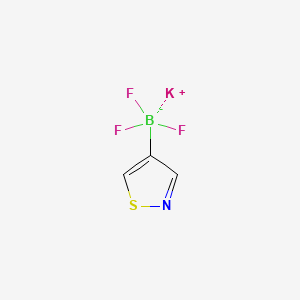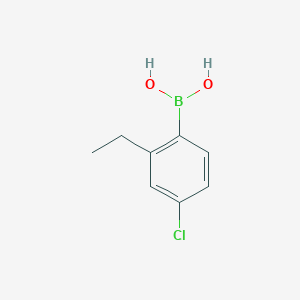
2-Azido-1,5-dichloro-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-1,5-dichloro-3-methylbenzene is an organic compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃) attached to a benzene ring that also contains two chlorine atoms and one methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1,5-dichloro-3-methylbenzene typically involves the introduction of the azido group to a pre-existing aromatic compound. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2,4-dichloro-3-methylbenzene, is treated with sodium azide (NaN₃) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, safety measures are crucial due to the potentially hazardous nature of azido compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azido-1,5-dichloro-3-methylbenzene can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, under suitable conditions.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) in a polar solvent.
Cycloaddition: Alkynes in the presence of a copper catalyst (CuSO₄).
Major Products Formed
Reduction: 2-Amino-1,5-dichloro-3-methylbenzene.
Substitution: 2-Azido-1-hydroxy-3-methylbenzene or 2-Azido-1-methoxy-3-methylbenzene.
Cycloaddition: 1,2,3-Triazole derivatives.
Applications De Recherche Scientifique
2-Azido-1,5-dichloro-3-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of triazole rings.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: It is explored for its potential in drug discovery, particularly in the synthesis of bioactive molecules.
Bioconjugation: The azido group allows for click chemistry applications, enabling the attachment of various biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of 2-Azido-1,5-dichloro-3-methylbenzene largely depends on the specific reaction it undergoes. For instance:
Reduction: The azido group is reduced to an amine group through the transfer of hydrogen atoms, facilitated by the palladium catalyst.
Cycloaddition: The azido group reacts with an alkyne to form a triazole ring via a 1,3-dipolar cycloaddition mechanism, often catalyzed by copper ions.
Comparaison Avec Des Composés Similaires
2-Azido-1,5-dichloro-3-methylbenzene can be compared with other azido-substituted benzene derivatives, such as:
2-Azido-1,3-dichlorobenzene: Lacks the methyl group, which may affect its reactivity and applications.
2-Azido-1,4-dichloro-3-methylbenzene: The position of the chlorine atoms differs, potentially altering its chemical behavior.
2-Azido-1,5-dichlorobenzene: Lacks the methyl group, which can influence its physical and chemical properties.
The uniqueness of this compound lies in the specific arrangement of its substituents, which can impact its reactivity and suitability for various applications.
Propriétés
Formule moléculaire |
C7H5Cl2N3 |
|---|---|
Poids moléculaire |
202.04 g/mol |
Nom IUPAC |
2-azido-1,5-dichloro-3-methylbenzene |
InChI |
InChI=1S/C7H5Cl2N3/c1-4-2-5(8)3-6(9)7(4)11-12-10/h2-3H,1H3 |
Clé InChI |
YAYYEVNCXCTQGW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1N=[N+]=[N-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B13467028.png)
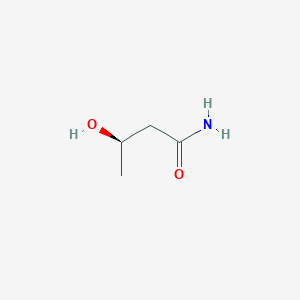


![tert-butyl 2-[(diethoxyphosphoryl)methyl]-1H-1,3-benzodiazole-1-carboxylate](/img/structure/B13467076.png)
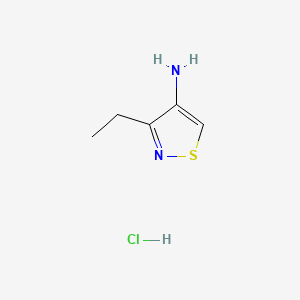
![3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13467085.png)
![5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]pyridine-3-carboxylic acid](/img/structure/B13467086.png)

